molecular formula C9H16O B6234691 6,6-dimethyl-1-oxaspiro[2.5]octane CAS No. 1407276-99-6

6,6-dimethyl-1-oxaspiro[2.5]octane

Cat. No. B6234691
CAS RN: 1407276-99-6
M. Wt: 140.2
InChI Key:
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Description

6,6-dimethyl-1-oxaspiro[2.5]octane is a chemical compound with the molecular formula C9H16O . It is also known as 1,1-Cyclopropanedicarboxylic acid cyclic isopropylidene ester .


Molecular Structure Analysis

The molecular structure of 6,6-dimethyl-1-oxaspiro[2.5]octane consists of a spirocyclic system, which is a molecule containing two rings of different sizes that share only one atom .

Scientific Research Applications

Oxygenated Fuels in Spark Ignition Engines

Oxygenated fuels such as alcohols and ethers, including 6,6-dimethyl-1-oxaspiro[2.5]octane, are recognized for their potential to serve as environmentally friendly and reliable energy sources to meet the world's future energy demands. These compounds, produced from various sources, can be locally synthesized and are renewable. They offer benefits such as a reduction in carbon monoxide (CO) and nitrogen oxides (NOx) emissions due to cleaner burning compared to regular gasoline. The ether fuels, specifically, are used as additives at low blending ratios to enhance the octane number and oxygen content of gasoline, thereby improving spark ignition engine performance and reducing environmental pollution (Awad et al., 2018).

Catalytic Synthesis of Polyoxymethylene Dimethyl Ethers

Polyoxymethylene dimethyl ethers (OME), containing 3–5 CH2O units, present an appealing option as oxygenated fuels for diesel engines with minimal modifications required. Their combustion leads to significantly reduced hazardous exhaust emissions compared to standard diesel, particularly in reducing soot formation due to the absence of C-to-C bonds. This allows for higher exhaust gas recirculation (EGR) rates to decrease NOx emissions. Research focuses on simplifying production processes to make them more efficient and cost-effective, highlighting the need for further exploration into new reactants and catalysts for OME synthesis (Baranowski et al., 2017).

Dimethyl Ether as an Alternative Fuel

Dimethyl ether (DME) is considered an attractive alternative to conventional diesel fuel for compression ignition engines due to its environmental and energy security benefits. Studies have shown that DME offers low emissions of NOx, HC, and CO, along with virtually no PM emissions due to its molecular structure. It also exhibits superior atomization and vaporization characteristics compared to conventional diesel. However, the use of DME in automotive vehicles requires modifications to fuel injection systems and other engine components, along with research to enhance its calorific value and engine durability (Park & Lee, 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6,6-dimethyl-1-oxaspiro[2.5]octane can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-methyl-1-butene", "formaldehyde", "sodium hydroxide", "acetic acid", "sulfuric acid", "sodium chloride", "magnesium", "ethyl bromide", "diethyl ether" ], "Reaction": [ "Step 1: Preparation of 2-methyl-1-butanol by reacting 2-methyl-1-butene with formaldehyde in the presence of sodium hydroxide.", "Step 2: Conversion of 2-methyl-1-butanol to 2-methyl-1-butyl acetate by reacting with acetic acid and sulfuric acid.", "Step 3: Hydrolysis of 2-methyl-1-butyl acetate to 2-methyl-1-butanol using sodium hydroxide.", "Step 4: Preparation of Grignard reagent by reacting magnesium with ethyl bromide in diethyl ether.", "Step 5: Reaction of 2-methyl-1-butanol with the Grignard reagent to form 6,6-dimethyl-1-oxaspiro[2.5]octane." ] }

CAS RN

1407276-99-6

Product Name

6,6-dimethyl-1-oxaspiro[2.5]octane

Molecular Formula

C9H16O

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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